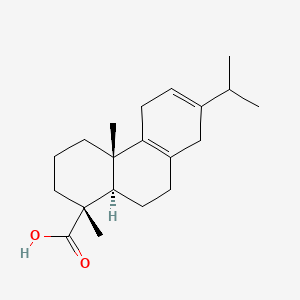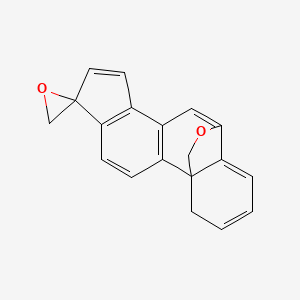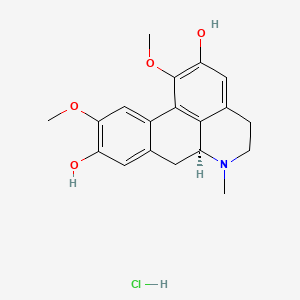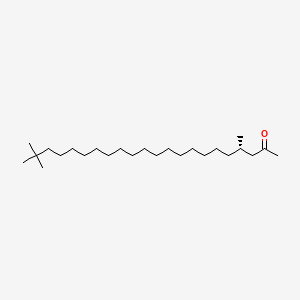
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one is a chemical compound that belongs to the family of quinazoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one in lab experiments is its versatility. It can be used in a range of assays to investigate different biological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one is its potential toxicity. It has been shown to exhibit cytotoxic effects on certain cell lines, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for research on 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Further studies are needed to investigate its suitability for this application, as well as its potential as a diagnostic tool for certain diseases. Another area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Further studies are needed to investigate its mechanism of action and its potential as a therapeutic agent. Finally, more research is needed to investigate the potential toxicity of 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one and to develop safer methods for handling and using this compound in laboratory settings.
In conclusion, 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one is a versatile chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biological activities and has been investigated for its potential use as a fluorescent probe, as well as a therapeutic agent for inflammatory and tumor diseases. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential in new areas of research.
Méthodes De Synthèse
The synthesis of 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one involves the condensation of 2-amino-3-methylphenol with anthranilic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or ethanol. The resulting product is then purified by recrystallization to obtain pure 2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one.
Applications De Recherche Scientifique
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-5-4-7-11(13(9)18)14-16-12-8-3-2-6-10(12)15(19)17-14/h2-8,18H,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMADOLEVVXYSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


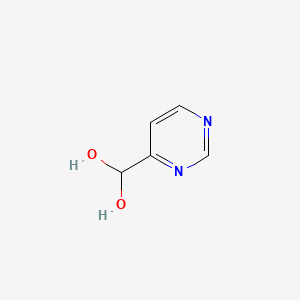

![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-3,4-dimethoxyoxan-2-yl]methyl acetate](/img/structure/B578907.png)


